molecular formula C12H18N2O B1478616 4-(2-Ethoxyphenyl)pyrrolidin-3-amine CAS No. 2098121-42-5

4-(2-Ethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B1478616
CAS No.: 2098121-42-5
M. Wt: 206.28 g/mol
InChI Key: OXGKTTPGTUEUOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(2-Ethoxyphenyl)pyrrolidin-3-amine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Chemical Synthesis and Derivatives

Pyrrolidine derivatives, including compounds like 4-(2-ethoxyphenyl)pyrrolidin-3-amine, are often synthesized by condensation reactions involving amines and carbonyl-containing compounds. These derivatives serve as critical intermediates in the synthesis of various complex molecules. For example, pyrrolidines can be transformed into hydroxypyrroles, aldehydes, ketones, acids, and esters, among others. These transformations are pivotal in creating functional derivatives used in medicinal chemistry, material science, and as solvents and wetting agents due to their relatively low toxicity (Anderson & Liu, 2000).

Bioactive Compound Synthesis

4-Amino derivatives of tetramic acid, prepared from pyrrolidine-2,4-diones, have been studied for their potential bioactivities. The synthesis route often involves the formation of a 4-ethoxy intermediate, showcasing the utility of ethoxyphenylpyrrolidin amines in developing compounds with herbicidal, fungicidal, insecticidal, and antitumor activities. This highlights the role of such pyrrolidine derivatives in the design and synthesis of bioactive molecules (Liu et al., 2014).

Material Science Applications

Pyrrolidine derivatives are foundational in the synthesis of polypyrroles, which form highly stable, flexible films that are electrically conducting. These materials have significant applications in the field of conductive polymers, offering potential use in electronic devices, sensors, and other technologies (Anderson & Liu, 2000).

Catalysis and Organic Synthesis

Hydroxyproline derivatives, closely related to pyrrolidine structures, act as asymmetric organocatalysts for various organic reactions. These include aldol reactions, Mannich reactions, Michael additions, and aldehyde α-aminations. The presence of functional groups on the pyrrolidine ring, such as in this compound, can significantly influence the catalytic activity and selectivity in these reactions (Zlotin, 2015).

Future Directions

The future directions for “4-(2-Ethoxyphenyl)pyrrolidin-3-amine” and other pyrrolidine derivatives could involve further exploration of their biological profiles. This could be achieved by investigating the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds .

Properties

IUPAC Name

4-(2-ethoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-9(12)10-7-14-8-11(10)13/h3-6,10-11,14H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGKTTPGTUEUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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